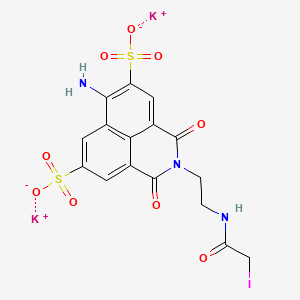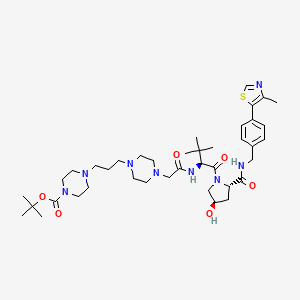
E3 Ligase Ligand-linker Conjugate 71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 71 is a compound used in the field of targeted protein degradation. It is part of a class of molecules known as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. These compounds consist of a ligand that binds to the target protein, a linker, and a ligand that binds to an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
The synthesis of E3 Ligase Ligand-linker Conjugate 71 involves several steps. The process begins with the preparation of the individual ligands and the linker. The ligands are synthesized using standard organic chemistry techniques, such as amide bond formation, esterification, and nucleophilic substitution. The linker is typically a polyethylene glycol (PEG) chain or a similar flexible moiety that allows for the proper orientation of the ligands.
The ligands and linker are then connected through a series of coupling reactions. Common reagents used in these reactions include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and coupling agents like 1-hydroxybenzotriazole (HOBt). The final product is purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
E3 Ligase Ligand-linker Conjugate 71 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety, which may contain hydroxyl groups.
Reduction: Reduction reactions can occur at various functional groups within the ligands, such as nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the ligands and the final conjugate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically the modified ligands or the final conjugate with altered functional groups .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 71 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying protein degradation pathways and for the development of new synthetic methods for PROTACs.
Biology: The compound is used to investigate the role of specific proteins in cellular processes and to identify potential therapeutic targets.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: The compound is used in the development of new drugs and in the production of biologics
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 71 involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to a reduction in its cellular levels, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 71 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that utilize different E3 ligases, such as cereblon, von Hippel-Lindau, and MDM2. These compounds share a similar mechanism of action but differ in their ligand structures and linker compositions. The choice of E3 ligase and the design of the linker can significantly impact the efficacy and selectivity of the PROTAC .
Propriétés
Formule moléculaire |
C40H62N8O6S |
|---|---|
Poids moléculaire |
783.0 g/mol |
Nom IUPAC |
tert-butyl 4-[3-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperazin-1-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C40H62N8O6S/c1-28-34(55-27-42-28)30-11-9-29(10-12-30)24-41-36(51)32-23-31(49)25-48(32)37(52)35(39(2,3)4)43-33(50)26-46-17-15-44(16-18-46)13-8-14-45-19-21-47(22-20-45)38(53)54-40(5,6)7/h9-12,27,31-32,35,49H,8,13-26H2,1-7H3,(H,41,51)(H,43,50)/t31-,32+,35-/m1/s1 |
Clé InChI |
NJFHPEINURCFQA-MEEYNGGZSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

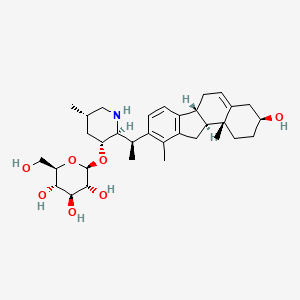
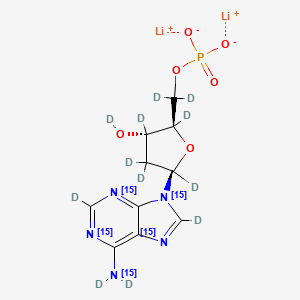

![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


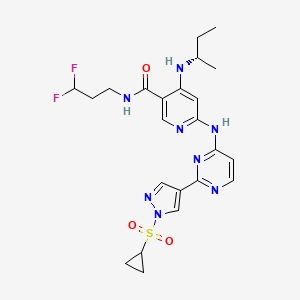
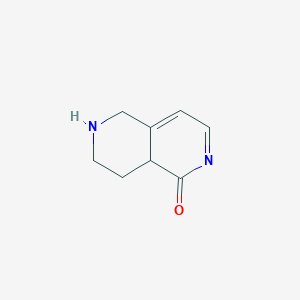
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
